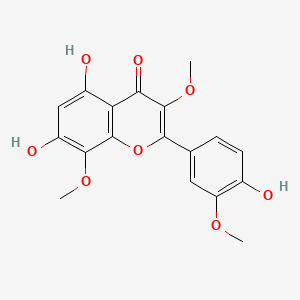

Gossypetin 3,8,3'-trimethyl ether

Description

Gossypetin 3,8,3'-trimethyl ether (CAS: 14965-08-3) is a polymethoxyflavonoid derived from gossypetin (8-hydroxyquercetin), a flavonol characterized by hydroxyl groups at positions 3, 5, 7, 8, 3', and 4' . Methylation at positions 3, 8, and 3' results in the structure 5,7,4'-trihydroxy-3,8,3'-trimethoxyflavone . This compound has been isolated from plants such as Fagonia boveana and Citrus aurantium (枳壳) , where it contributes to chemotaxonomic diversity. Its identification relies on advanced spectroscopic methods, including 2D-NMR (COSY, HMQC, HMBC) for precise methoxy group assignment .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)15-18(25-3)14(22)13-10(20)7-11(21)16(24-2)17(13)26-15/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZRRSEIISPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933693 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-08-3 | |

| Record name | Gossypetin 3,8,3'-trimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,8-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypetin 3,8,3'-trimethyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3F75GKR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gossypetin 3,8,3’-trimethyl ether typically involves the methylation of gossypetin. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of gossypetin 3,8,3’-trimethyl ether follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 3,8,3’-trimethyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of alkylated flavonoid derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Gossypetin 3,8,3'-trimethyl ether exhibits significant antioxidant properties by neutralizing free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research indicates that gossypetin derivatives can modulate inflammatory pathways, particularly through the MAPK/ERK signaling pathway. This modulation may have implications for treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

Studies have shown that gossypetin and its derivatives possess antibacterial activities against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

Biological Activities

1. Cellular Mechanisms

Gossypetin 3,8,3'-trimethyl ether interacts with multiple biological targets, influencing cellular responses to stress and inflammation. Its mechanism of action includes binding to enzymes involved in inflammation and oxidative stress pathways.

2. Phytochemical Investigations

In phytochemical studies, gossypetin has been isolated from various plant sources and analyzed for its biological activities. For example, leaf exudates from Blakiella bartsiifolia were found to contain gossypetin 3,8,3'-trimethyl ether alongside other flavonoids, highlighting its ecological role in protecting plants from UV radiation .

Industrial Applications

1. Natural Product Synthesis

Gossypetin 3,8,3'-trimethyl ether can serve as an intermediate in the synthesis of other bioactive compounds. Its unique structure allows it to be utilized in developing new pharmaceuticals and nutraceuticals.

2. Agricultural Uses

Due to its antimicrobial properties, gossypetin derivatives are being explored for use in agricultural applications as natural pesticides or growth enhancers .

Case Studies

Mechanism of Action

The mechanism of action of gossypetin 3,8,3’-trimethyl ether involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

Neuroprotective Effects: Enhances microglial phagocytic activity against beta-amyloid, facilitating its clearance from the brain.

Comparison with Similar Compounds

Methylation Position and Structural Isomers

Key Differentiators :

- Gossypetin 3,7,8,3'-tetramethyl ether (ternatin) : Differs by an additional methyl group at position 5. Spectral comparisons (APCI-MS, NMR) reveal distinct B-ring substitution patterns (3' vs. 4'), affecting δH values in aromatic proton regions .

- Gossypetin 3,8,3',4'-tetramethyl ether : Isolated from Fagonia boveana, this tetramethyl variant lacks the 4'-hydroxy group, increasing lipophilicity compared to the trimethyl ether .

- Gossypetin 3',8-dimethyl ether (limocitrin) : A dimethyl analog with free hydroxyls at 3, 5, 7, and 4'. Its solubility in acetone and DMSO contrasts with the trimethyl ether’s lower polarity .

Table 1: Structural Comparison of Gossypetin Derivatives

Functional Group Modifications in Quercetin Analogs

Quercetin 3,7,3',4'-tetraethyl ether: Ethylation enhances lipophilicity compared to methylation, making it suitable for sunscreen formulations due to improved skin permeability . Unlike gossypetin derivatives, quercetin lacks the 8-hydroxy group, altering UV absorption profiles. Quercetin 7,3',4'-trimethyl ether: Found in Euodia confusa, this isomer shares a similar substitution pattern but differs in the flavonol core (quercetin vs. gossypetin), leading to distinct antioxidant and metabolic activities .

Table 2: Physicochemical Properties

Challenges in Structural Elucidation

- Methoxy Migration : Alkylation of gossypetin derivatives can lead to methoxy group migration, as seen in the misidentification of gossypetin pentamethyl ether as a hexamethyl derivative .

- Spectral Overlaps : Compounds like ternatin and its 4'-methyl isomer require co-chromatography with authentic standards or 2D-NMR for differentiation .

Biological Activity

Gossypetin 3,8,3'-trimethyl ether is a methoxylated flavonoid derived from gossypetin, primarily found in the Malvaceae family, including cotton (Gossypium spp.) and hibiscus (Hibiscus sabdariffa). This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and potential neuroprotective effects.

Chemical Structure and Synthesis

The molecular formula of gossypetin 3,8,3'-trimethyl ether is CHO. The compound features three methoxy groups attached to the flavonoid backbone. The synthesis typically involves the methylation of gossypetin using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction conditions are optimized for high yield and purity, often requiring purification steps such as recrystallization or chromatography.

Antioxidant Activity

Gossypetin 3,8,3'-trimethyl ether exhibits significant antioxidant properties , effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory conditions. In vitro studies have demonstrated that gossypetin derivatives can modulate signaling pathways such as MAPK/ERK, which are involved in cellular responses to stress and inflammation.

Antibacterial Activity

Research indicates that gossypetin 3,8,3'-trimethyl ether possesses notable antibacterial activity . A structure-activity relationship (SAR) analysis revealed that specific substitutions on the flavonoid structure enhance its antibacterial efficacy. For instance, compounds with hydroxyl groups at certain positions exhibited improved activity against various bacterial strains .

Neuroprotective Effects

Emerging studies suggest that gossypetin 3,8,3'-trimethyl ether may have neuroprotective properties . It has been investigated for its role in enhancing microglial phagocytic activity against beta-amyloid plaques, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Table: Summary of Biological Activities

Case Study: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of gossypetin derivatives, MTT assays were employed to measure cell viability following treatment with various concentrations of the compound. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, highlighting its protective role against ROS-induced damage .

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of gossypetin 3,8,3'-trimethyl ether in lipopolysaccharide (LPS)-stimulated macrophages. The study found that treatment with this flavonoid significantly reduced levels of TNF-α and IL-6 cytokines compared to control groups. This suggests its potential utility in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.